molecular formula C14H23NO3 B12742436 4-Propoxy-2,5-dimethoxy amphetamine CAS No. 123643-24-3

4-Propoxy-2,5-dimethoxy amphetamine

Cat. No.: B12742436
CAS No.: 123643-24-3
M. Wt: 253.34 g/mol
InChI Key: YORRDSMCIGRARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a derivative of amphetamine and belongs to the class of phenethylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-4-propoxyamphetamine involves several steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine. Finally, the propoxy group is introduced through an alkylation reaction using propyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-4-propoxyamphetamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studies have investigated its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research has focused on its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-4-propoxyamphetamine involves its interaction with various molecular targets and pathways. It primarily acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation occurs through binding to and activating specific receptors, leading to changes in neuronal signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethoxy-4-propoxyamphetamine is unique due to the presence of both methoxy and propoxy groups on the aromatic ring.

Properties

CAS No.

123643-24-3

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

1-(2,5-dimethoxy-4-propoxyphenyl)propan-2-amine

InChI

InChI=1S/C14H23NO3/c1-5-6-18-14-9-12(16-3)11(7-10(2)15)8-13(14)17-4/h8-10H,5-7,15H2,1-4H3

InChI Key

YORRDSMCIGRARV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)OC)CC(C)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.